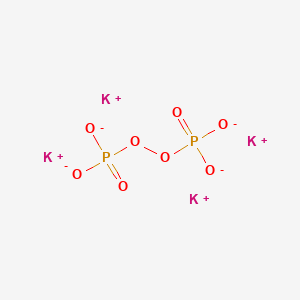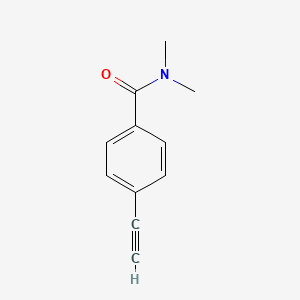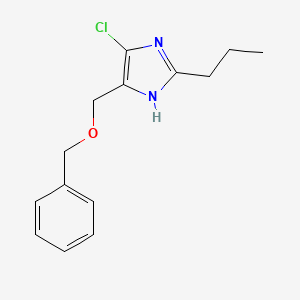
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can produce dechlorinated or hydrogenated derivatives.
Applications De Recherche Scientifique
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, known for its basic properties and wide range of applications.
2-methyl-1H-imidazole: A methyl-substituted imidazole with similar chemical properties but different biological activities.
4,5-dichloro-1H-imidazole: A dichloro-substituted imidazole with distinct reactivity and applications.
Uniqueness
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group and the propyl chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H17ClN2O |
|---|---|
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole |
InChI |
InChI=1S/C14H17ClN2O/c1-2-6-13-16-12(14(15)17-13)10-18-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,17) |
Clé InChI |
ROZRCHZRMAVASE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

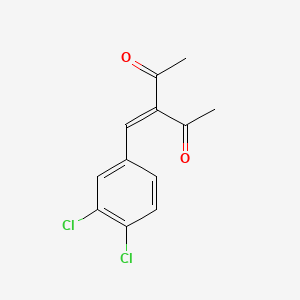

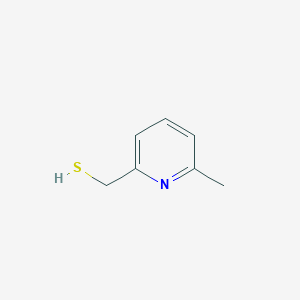
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
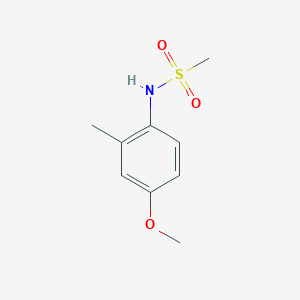

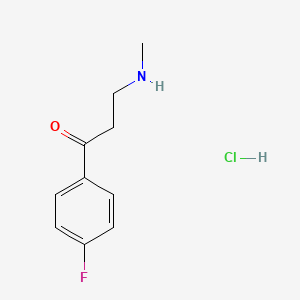
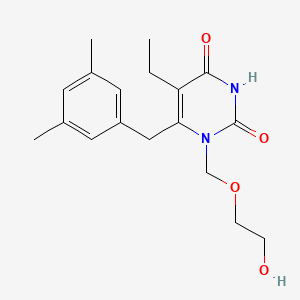


![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)

